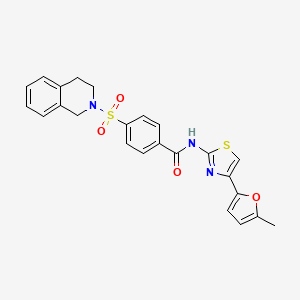

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted with a 3,4-dihydroisoquinoline sulfonyl group at the 4-position and a 4-(5-methylfuran-2-yl)thiazol-2-yl moiety at the amide nitrogen. Structural analogs, such as those in and –19, share the dihydroisoquinoline sulfonyl-benzamide scaffold but vary in the heterocyclic substituents, leading to distinct physicochemical and pharmacological profiles .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S2/c1-16-6-11-22(31-16)21-15-32-24(25-21)26-23(28)18-7-9-20(10-8-18)33(29,30)27-13-12-17-4-2-3-5-19(17)14-27/h2-11,15H,12-14H2,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRMNKLMWRYAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with the preparation of intermediate compounds that include 3,4-dihydroisoquinoline, 4-(5-methylfuran-2-yl)thiazole, and benzamide derivatives.

Stepwise Synthesis: : The synthesis typically involves stepwise reactions, starting with the sulfonylation of 3,4-dihydroisoquinoline to introduce the sulfonyl functional group. This is followed by the coupling of the resultant sulfonylated isoquinoline with N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide under appropriate reaction conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, these reactions might be scaled up using continuous flow reactors to optimize yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Formation of the Thiazole-Furan Substituent

-

Thiazole Ring Synthesis : The thiazole ring is typically formed via cyclization of a thioamide precursor. For example, condensation of a thioamide (e.g., from a thiocarbamate) with a ketone or aldehyde under acidic conditions can yield the thiazole structure .

-

Furan Substitution : The 5-methylfuran-2-yl group may be introduced via alkylation or coupling reactions. For instance, nucleophilic substitution of a halogenated furan derivative with a thiazole-containing moiety could achieve this substitution .

Sulfonamide Formation

-

Sulfonylation : The 3,4-dihydroisoquinolin-2(1H)-yl sulfonamide is synthesized by reacting the isoquinoline derivative with a sulfonating agent (e.g., ethylsulfonyl chloride) in the presence of a base like triethylamine .

Amidation

-

Amide Bond Formation : The benzamide core is linked to the thiazole-furan group using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like DMF or dichloromethane .

Key Reaction Types

The compound participates in reactions characteristic of its functional groups:

Hydrolysis of the Amide Bond

-

Condition : Acidic or basic conditions (e.g., HCl in dioxane, NaOH in aqueous ethanol).

-

Product : Carboxylic acid (from benzamide hydrolysis) and corresponding amine (from thiazole-furan hydrolysis) .

-

Example :

Oxidation/Reduction of the Sulfonamide Group

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 3,4-dihydroisoquinoline compounds exhibit significant anticancer properties. For instance, a related compound was identified as a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), which is crucial for cancer cell proliferation. The inhibition of PRMT5 leads to reduced cell growth and apoptosis in various cancer cell lines, suggesting that the compound may serve as a lead for developing new anticancer agents .

2. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes implicated in cancer progression. A high-throughput screening identified similar compounds as selective inhibitors of aldo-keto reductase AKR1C3, a target in breast and prostate cancers. The binding interactions were characterized using crystallography, revealing critical insights into the structure-activity relationship (SAR) that can guide further modifications to enhance efficacy .

1. Mechanism of Action

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes that regulate cellular processes associated with cancer growth and metabolism. By targeting these enzymes, the compound can disrupt metabolic pathways essential for tumor survival.

2. Selectivity and Toxicity

Studies have demonstrated that derivatives of this compound exhibit high selectivity towards their targets while maintaining low toxicity profiles in vitro and in vivo. This aspect is crucial for developing therapeutics that minimize side effects while effectively targeting malignant cells .

Case Study 1: PRMT5 Inhibitor Development

A series of 3,4-dihydroisoquinoline derivatives were synthesized and evaluated for their ability to inhibit PRMT5. One particular derivative demonstrated potent antiproliferative activity against non-Hodgkin's lymphoma (NHL) cell lines and showed promising results in xenograft models, indicating its potential as a therapeutic candidate .

Case Study 2: Aldo-Keto Reductase Inhibition

In another study focusing on enzyme inhibition, a structurally related compound was found to bind effectively to AKR1C3, demonstrating low nanomolar potency. The research highlighted the importance of the sulfonamide group in enhancing binding affinity and specificity towards the target enzyme .

Mechanism of Action

The compound exerts its effects through various molecular interactions:

Molecular Targets: : It may target enzymes, receptors, or other proteins, modulating their activity.

Pathways: : The sulfonyl and thiazole groups are known to participate in biochemical pathways, potentially inhibiting specific enzymes or acting as signaling molecules.

Comparison with Similar Compounds

Table 1: Comparative Data for Key Analogs

- Spectral Analysis: The target compound’s sulfonyl group would show characteristic 13C NMR signals near δ 55–60 ppm for the SO₂-linked carbons, distinct from methylene-linked analogs (δ 35–40 ppm) . IR spectra would exhibit strong S=O stretches at ~1350–1150 cm⁻¹, absent in non-sulfonyl analogs .

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article will explore its biological activity, including findings from various studies, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 398.55 g/mol. The structure features a dihydroisoquinoline moiety linked to a sulfonamide group, which is known for its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Antifungal Activity :

- A study evaluating a series of related compounds demonstrated that those with the dihydroisoquinoline structure exhibited significant antifungal properties against various phytopathogenic fungi. For instance, compounds related to 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl derivatives showed inhibition rates exceeding 80% against Alternaria alternata and Fusarium oxysporum at concentrations as low as 50 μg/mL .

- Anticancer Potential :

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by the structural characteristics of its substituents:

- Dihydroisoquinoline Moiety : This core structure is crucial for the antifungal activity. Variations in substituents on the phenyl ring can enhance or diminish activity.

- Sulfonamide Group : This functional group contributes to the binding affinity and selectivity towards specific biological targets.

Table 1 summarizes the activity of various analogs derived from this compound:

| Compound | Target | EC₅₀ (µg/mL) | Activity Description |

|---|---|---|---|

| Compound 8 | Alternaria alternata | 8.88 | Strongest antifungal activity |

| Compound 7 | Fusarium oxysporum | 19.88 | Significant inhibition observed |

| Compound 6 | AKR1C3 | Low nM | Potent inhibitor |

Case Studies

Several studies have investigated the biological effects of compounds related to the target molecule:

- Antifungal Efficacy : In vitro tests showed that compounds derived from the dihydroisoquinoline framework displayed broad-spectrum antifungal activity against seven different fungal strains, outperforming traditional antifungal agents like SA and CH in many cases .

- Cancer Research Applications : The inhibition of AKR1C3 by this compound suggests its potential as a therapeutic agent in oncology, particularly due to its selective action which minimizes off-target effects common with many anticancer drugs .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how is structural confirmation achieved?

Answer:

The synthesis typically involves sulfonamide coupling between the dihydroisoquinoline sulfonyl chloride and the benzamide-thiazole intermediate. For example, sulfonyl chloride intermediates can react with amines under basic conditions (e.g., NaOH) to form sulfonamides . The thiazole moiety is often synthesized via cyclization of thiourea derivatives or through Hantzsch thiazole synthesis using α-halo ketones and thioureas . Structural confirmation relies on IR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), / NMR (to verify aromatic protons and sulfonyl/thiazole linkages), and mass spectrometry (for molecular ion validation) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

Answer:

- IR Spectroscopy : Identifies sulfonamide (S=O symmetric/asymmetric stretching) and furan/thiazole C-H bending .

- NMR : NMR confirms aromatic protons (e.g., dihydroisoquinoline at δ 7.2–7.8 ppm) and methyl groups (e.g., 5-methylfuran at δ 2.3–2.5 ppm). NMR resolves carbonyl (C=O at ~165–170 ppm) and sulfonyl (C-SO₂ at ~55–60 ppm) carbons .

- Elemental Analysis : Validates C, H, N, S content against theoretical values .

Advanced: How can reaction yields be optimized during sulfonamide coupling steps?

Answer:

- pH Control : Maintain mildly basic conditions (pH 8–10) using NaOH or NaHCO₃ to deprotonate the amine and enhance nucleophilicity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of sulfonyl chloride intermediates .

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling in sterically hindered systems .

Advanced: How to resolve discrepancies in biological activity data across assays?

Answer:

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (e.g., MTT) to distinguish target-specific vs. off-target effects .

- Structural Verification : Re-analyze compound purity via HPLC and LC-MS to rule out degradation products .

- SAR Studies : Systematically modify substituents (e.g., methylfuran or dihydroisoquinoline groups) to identify critical pharmacophores .

Advanced: What computational methods predict the compound’s binding mode to biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., phosphodiesterase or kinase domains) .

- MD Simulations : Run 50–100 ns simulations in GROMACS to assess binding stability and hydration effects .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data to guide optimization .

Basic: What are common challenges in synthesizing the thiazole moiety?

Answer:

- Cyclization Efficiency : Use stoichiometric ZnCl₂ or P₂O₅ to catalyze Hantzsch thiazole formation from thioureas and α-halo ketones .

- Byproduct Formation : Monitor reaction progress via TLC to isolate intermediates before side reactions (e.g., oxidation of thiols) occur .

Advanced: How to scale up synthesis while maintaining purity?

Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonamide coupling) .

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity and yield .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How to address low solubility in pharmacological assays?

Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the benzamide or furan moieties .

- Formulation : Use co-solvents (e.g., DMSO/PEG 400) or nanocarriers (liposomes) to enhance bioavailability .

Basic: What are key steps in validating the compound’s antimicrobial activity?

Answer:

- MIC Determination : Use broth microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects over 24 hours .

- Resistance Profiling : Compare activity against wild-type and efflux pump-deficient strains .

Advanced: How to analyze conflicting spectral data during structural elucidation?

Answer:

- 2D NMR : Employ - HSQC and HMBC to resolve overlapping signals (e.g., dihydroisoquinoline vs. thiazole protons) .

- X-ray Crystallography : Obtain single-crystal structures to confirm regiochemistry of substituents .

- Isotopic Labeling : Synthesize -labeled analogs to trace nitrogen environments in complex heterocycles .

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

- Deuterium Incorporation : Replace methylfuran C-H bonds with C-D to slow CYP450-mediated oxidation .

- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) near metabolically labile sites (e.g., sulfonamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.